molecular formula C12H11FN4O2 B15005986 1-(4-Fluorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea CAS No. 705269-97-2

1-(4-Fluorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea

Cat. No.: B15005986
CAS No.: 705269-97-2
M. Wt: 262.24 g/mol
InChI Key: RFVWTORVGDWVSM-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

The synthesis of 1-(4-Fluorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzoic acid and 5-methyl-1H-pyrazole.

    Formation of Intermediates: The starting materials undergo a series of chemical reactions to form key intermediates. For example, 4-fluorobenzoic acid can be converted to 4-fluorobenzoyl chloride using thionyl chloride.

    Coupling Reaction: The intermediates are then coupled together using a coupling reagent, such as N,N’-carbonyldiimidazole (CDI), to form the desired urea derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and scalability.

Chemical Reactions Analysis

1-(4-Fluorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

1-(4-Fluorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Fluorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea can be compared with other similar compounds, such as:

    1-(4-Chlorobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea: This compound has a chlorobenzoyl group instead of a fluorobenzoyl group, which may result in different chemical and biological properties.

    1-(4-Methylbenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea: The presence of a methylbenzoyl group instead of a fluorobenzoyl group can also influence the compound’s reactivity and applications.

    1-(4-Nitrobenzoyl)-3-(5-methyl-1H-pyrazol-3-yl)urea: The nitrobenzoyl group introduces different electronic and steric effects, affecting the compound’s behavior in chemical reactions and biological systems.

Properties

CAS No.

705269-97-2

Molecular Formula

C12H11FN4O2

Molecular Weight

262.24 g/mol

IUPAC Name

4-fluoro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide

InChI

InChI=1S/C12H11FN4O2/c1-7-6-10(17-16-7)14-12(19)15-11(18)8-2-4-9(13)5-3-8/h2-6H,1H3,(H3,14,15,16,17,18,19)

InChI Key

RFVWTORVGDWVSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC(=O)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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